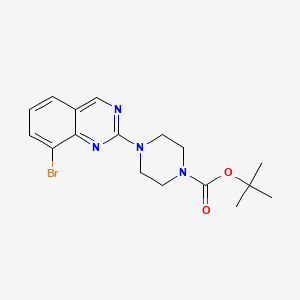

tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate

Description

Tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 8th position and a piperazine ring bonded to a tert-butyl carboxylate group

Properties

Molecular Formula |

C17H21BrN4O2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-9-7-21(8-10-22)15-19-11-12-5-4-6-13(18)14(12)20-15/h4-6,11H,7-10H2,1-3H3 |

InChI Key |

RLIAUWSUKRHEGE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C=CC=C(C3=N2)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 8-bromoquinazoline and tert-butyl piperazine-1-carboxylate.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine.

Synthetic Route: The 8-bromoquinazoline is reacted with tert-butyl piperazine-1-carboxylate under reflux conditions to form the desired product.

Purification: The crude product is purified using techniques like column chromatography to obtain pure tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate.

Chemical Reactions Analysis

Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

This compound has shown potential as a building block in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders. Its structural features allow it to interact with biological targets effectively.

Key Findings:

- Enzyme Inhibitors: It has been studied for its ability to inhibit specific enzymes that play a role in disease progression.

- Receptor Ligands: The compound acts as a ligand for certain receptors, influencing signaling pathways relevant to therapeutic outcomes.

Biological Studies

In biological research, tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate has been utilized to probe biochemical pathways and study cellular mechanisms.

Applications:

- Biochemical Assays: Used to assess the activity of various proteins and enzymes in vitro.

- Cellular Studies: Investigated for its effects on cell proliferation and apoptosis in cancer cell lines.

Material Science

The compound is also explored for its applications in developing specialty chemicals and materials with unique properties.

Applications:

- Polymer Chemistry: It can serve as an intermediate in synthesizing novel polymers with enhanced functionalities.

- Agrochemicals: Potential use in creating effective agrochemical agents that can improve crop yields.

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug development targeting cancer and neurological disorders | Inhibition of key enzymes; receptor binding |

| Biological Studies | Enzyme activity assays; cellular mechanism studies | Insights into biochemical pathways |

| Material Science | Specialty chemicals; polymer synthesis | Development of novel materials |

Case Study 1: Inhibition of Cancer Cell Growth

A study investigated the effect of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate on various cancer cell lines. The compound demonstrated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and specific kinases involved in cellular signaling. Results indicated that it effectively inhibits kinase activity, leading to altered signaling pathways that could be beneficial for therapeutic interventions.

Mechanism of Action

The mechanism of action of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The quinazoline ring can bind to the active site of these enzymes, inhibiting their activity and modulating various cellular pathways. The bromine atom and the piperazine ring contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the quinazoline ring.

Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group.

Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxypyridinyl group.

The uniqueness of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate lies in its quinazoline ring structure, which imparts specific biological activities and chemical properties that are distinct from other piperazine derivatives .

Biological Activity

tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate

- CAS Number : 1698026-48-0

- Molecular Formula : C15H19BrN4O2

- Molecular Weight : 373.25 g/mol

The biological activity of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is primarily attributed to its interaction with various biological targets. The quinazoline moiety is known for its role in inhibiting kinases, which are crucial in many signaling pathways related to cancer and other diseases. The piperazine ring enhances the compound's ability to cross biological membranes, facilitating its action within cells.

Anticancer Activity

Research has indicated that compounds containing quinazoline derivatives exhibit significant anticancer properties. For instance, quinazoline-based compounds have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung cancer) | 5.2 | Apoptosis induction |

| MCF7 (Breast cancer) | 3.8 | Cell cycle arrest |

| HeLa (Cervical cancer) | 4.5 | Inhibition of proliferation |

Antimicrobial Activity

Preliminary studies suggest that similar compounds exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. This activity may be due to the disruption of bacterial membrane integrity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Strong bactericidal |

| Escherichia coli | >32 µg/mL | No significant activity |

Case Studies and Research Findings

- Anticancer Studies : In a study published in Journal of Medicinal Chemistry, a series of quinazoline derivatives, including those with piperazine substitutions, were evaluated for their anticancer activities. The results indicated that these compounds could inhibit tumor growth in xenograft models, demonstrating their potential as novel anticancer agents .

- Antimicrobial Properties : A recent investigation into the antibacterial properties of quinazoline derivatives revealed that compounds similar to tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate exhibited potent activity against resistant strains such as MRSA and VRE, highlighting their therapeutic promise in treating infections caused by drug-resistant bacteria .

- Mechanistic Insights : Studies have shown that the mode of action involves the depolarization of the bacterial cytoplasmic membrane, leading to cell death. This mechanism was elucidated through membrane potential assays using fluorescent dyes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.